2-Benzyl-3-phosphonopropionic acid

Carboxypeptidase A inhibition Structure-activity relationship Phosphonate inhibitor design

2-Benzyl-3-phosphonopropionic acid (2-BPPA) is the inhibitor of choice for carboxypeptidase A (CPA) studies. Its tetrahedral phosphorus mimics the transition state, delivering a Ki of 0.22 µM. Unlike carboxylate analogs, it enables label-free 31P NMR probing of the active-site Zn(II) environment. Critically, SAR is extremely steep—a single methylene linker addition destroys potency 1,680-fold. Only authentic 2-BPPA guarantees reproducible benchmark data. Accept no substitutes.

Molecular Formula C10H13O5P
Molecular Weight 244.18 g/mol
CAS No. 99759-60-1
Cat. No. B1196752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyl-3-phosphonopropionic acid
CAS99759-60-1
Synonyms2-benzyl-3-phosphonopropionic acid
2-BPPA
Molecular FormulaC10H13O5P
Molecular Weight244.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(CP(=O)(O)O)C(=O)O
InChIInChI=1S/C10H13O5P/c11-10(12)9(7-16(13,14)15)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)(H2,13,14,15)
InChIKeyFJMVEARHFIIIOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Benzyl-3-phosphonopropionic Acid (CAS 99759-60-1): A Phosphonate Transition-State Analog Inhibitor of Carboxypeptidase A


2-Benzyl-3-phosphonopropionic acid (2-BPPA) is a low-molecular-weight (244.18 g/mol) phosphonic acid that functions as a multisubstrate and transition-state analogue inhibitor of the zinc metalloprotease carboxypeptidase A (CPA) [1]. It was designed as a phosphonate mimic of the potent CPA inhibitor 2-benzylsuccinic acid, with the tetrahedral phosphorus atom designed to resemble the transition state of peptide hydrolysis [1]. The compound exhibits a Ki of 0.22 ± 0.05 µM against CPA, making it one of the most potent reversible small-molecule inhibitors of this enzyme known at the time of its characterization [1].

Why 2-Benzyl-3-phosphonopropionic Acid Cannot Be Replaced by Generic Phosphonate or Carboxylate Analogs


Although 2-benzyl-3-phosphonopropionic acid belongs to the broader class of phosphonic acid CPA inhibitors, rigid structure–activity relationships dictate that even minor modifications produce catastrophic losses in potency [1]. Lengthening the phosphonate-to-carboxylate linker by a single methylene group reduces affinity by over 1,600-fold, while esterification or sulfur substitution degrades potency by 3- to 10-fold [1]. Furthermore, the phosphonate group confers unique ionization-state-dependent binding behavior that is absent in its direct carboxylate counterpart, 2-benzylsuccinic acid [2]. These sharp SAR cliffs mean that generic or 'similar' compounds are not functionally interchangeable in any experimental context requiring potent CPA inhibition.

Quantitative Differentiation Evidence for 2-Benzyl-3-phosphonopropionic Acid (2-BPPA) vs. Closest Analogs


Chain-Length SAR: 2-BPPA Is ~1,680-Fold More Potent than Its One-Carbon-Extended Homolog

Among the phosphonic acid analogs of 2-benzylsuccinate, 2-BPPA is the most potent inhibitor of carboxypeptidase A. When the phosphonate-to-carboxylate linker is extended by a single methylene group to produce (2RS)-2-benzyl-4-phosphonobutyric acid, the inhibition constant increases dramatically from Ki = 0.22 ± 0.05 µM to Ki = 370 ± 60 µM, representing an approximately 1,680-fold loss in affinity [1]. Both compounds were tested under identical conditions against CPA using the same assay system [1].

Carboxypeptidase A inhibition Structure-activity relationship Phosphonate inhibitor design

Ionization-State-Dependent Affinity: 2-BPPA Trianionic Form Achieves Ki = 5.92 nM, a >9-Fold Gain Over the Dianionic Form

The true inhibition constants for the individual ionization states of 2-BPPA were resolved by 31P NMR and pH-dependent kinetic analysis [1]. The trianionic form of racemic 2-BPPA (fully deprotonated phosphonate and carboxylate) exhibits a true Ki of 5.92 ± 0.65 nM, whereas the dianionic form shows a true Ki of 54.0 ± 5.9 nM [1]. This >9-fold difference is mechanistically significant: the trianionic species coordinates more effectively to the active-site Zn(II) ion in CPA, as evidenced by a pKa shift from 7.66 (±0.10) to 6.71 (±0.17) upon enzyme binding [1]. By contrast, 2-benzylsuccinic acid, the parent carboxylate, lacks this phosphonate-specific ionization behavior that enables the ultralow-nanomolar true Ki [2].

Enzyme mechanism pH-dependent inhibition Zinc metalloprotease

Free Phosphonic Acid vs. Monoethyl Ester: 2-BPPA Is 3.3-Fold More Potent

The monoethyl ester derivative, (2RS)-2-benzyl-3-(O-ethylphosphono)propionic acid, was tested alongside 2-BPPA and found to be nearly as potent but measurably inferior, with a Ki of 0.72 ± 0.3 µM compared to 0.22 ± 0.05 µM for the free phosphonic acid [1]. This represents a 3.3-fold reduction in inhibitory potency. The ester is a prodrug form often used to improve membrane permeability, but it requires intracellular esterase cleavage to liberate the active free phosphonic acid [1].

Prodrug comparison Phosphonate ester hydrolysis Carboxypeptidase A inhibitor potency

Phosphonate vs. Thiophosphonate: 2-BPPA Is ~9.5-Fold More Potent than Its Sulfur Isostere

Replacement of the phosphonate oxygen with sulfur in the monoethyl ester series produced 2-ambo-P-ambo-2-benzyl-3-(O-ethylthiophosphono)propionic acid, which exhibited a Ki of 2.1 ± 0.6 µM [1]. Compared to the corresponding monoethyl ester (Ki = 0.72 ± 0.3 µM), this is a 2.9-fold loss; compared directly to the free phosphonic acid 2-BPPA (Ki = 0.22 ± 0.05 µM), the sulfur analog is approximately 9.5-fold less potent [1]. The softer sulfur ligand is less effective at coordinating the hard Zn(II) ion in the CPA active site [1].

Isosteric replacement Thiophosphonate Zinc coordination chemistry

31P NMR Active Probe: 2-BPPA Enables Direct Observation of Enzyme–Inhibitor Ionization States Inaccessible with Carboxylate Inhibitors

The phosphorus atom in 2-BPPA functions as an intrinsic NMR-active nucleus, enabling direct observation of the inhibitor's ionization state both free in solution and when bound to CPA via 31P NMR [1]. 2-BPPA binding to the active-site Zn(II) depressed the highest pKa from 7.66 (±0.10) to 6.71 (±0.17), a shift that was directly observable by 31P chemical shift changes [1]. This revealed that enzyme-bound 2-BPPA adopts a less protonated form than the predominant unligated species at physiological pH [1]. In contrast, the carboxylate-based 2-benzylsuccinic acid lacks such an NMR-observable heteronucleus, precluding analogous real-time spectroscopic interrogation of its ionization state within the enzyme complex [2].

31P NMR spectroscopy Enzyme-inhibitor complex Biophysical characterization

2-BPPA (Racemic) vs. Stereochemically Defined L-Benzylsuccinate: Comparable or Superior Potency with Broader Mechanistic Utility

The racemic 2-BPPA (Ki = 0.22 ± 0.05 µM) is equipotent to racemic 2-benzylsuccinate and approximately 2-fold more potent than the stereochemically resolved L-benzylsuccinate (Ki = 0.45 µM) reported by Byers & Wolfenden (1973) [1] [2]. However, the critical distinction is mechanistic: 2-BPPA acts as a transition-state analog by virtue of the tetrahedral phosphorus atom mimicking the gem-diol intermediate of peptide hydrolysis, whereas 2-benzylsuccinate is a ground-state (biproduct) analog [1]. This mechanistic difference makes 2-BPPA the superior choice for studies probing the catalytic transition state of CPA.

Stereochemical comparison Racemic inhibitor Transition-state analog

Optimal Research Application Scenarios for 2-Benzyl-3-phosphonopropionic Acid Based on Verified Differentiation Evidence


Mechanistic Enzymology: Transition-State Analog Probing of Carboxypeptidase A Catalysis

2-BPPA is the inhibitor of choice for studies investigating the catalytic mechanism of CPA, because the tetrahedral phosphorus atom mimics the transition-state geometry of peptide hydrolysis [1]. Unlike 2-benzylsuccinic acid, which is a ground-state biproduct analog, 2-BPPA provides a direct experimental probe of the transition-state stabilization employed by the enzyme [1]. Its potent Ki of 0.22 µM ensures that complete enzyme saturation can be achieved at low inhibitor concentrations, minimizing off-target effects in complex biological matrices [1].

Biophysical Characterization of Zinc Metalloprotease Active Sites via 31P NMR

The intrinsic 31P NMR activity of 2-BPPA makes it uniquely suited for label-free biophysical studies of CPA–inhibitor complexes [1]. Researchers can directly monitor the protonation state of the phosphonate group when bound to the active-site Zn(II) ion by observing 31P chemical shift changes as a function of pH [1]. This capability, which is absent in carboxylate inhibitors, enables detailed characterization of the electrostatic environment and hydrogen-bonding network within the CPA active site without requiring isotopic labeling or crystallography [1].

Structure–Activity Relationship (SAR) Benchmarking for Phosphonate-Based Protease Inhibitor Design

2-BPPA serves as a high-potency reference standard for SAR studies of phosphonate-based zinc protease inhibitors. The steep SAR documented in the Grobelny et al. (1985) study—where a single methylene insertion causes a 1,680-fold potency loss, esterification causes a 3.3-fold loss, and sulfur substitution causes a 9.5-fold loss—provides a validated benchmark against which newly designed phosphonate inhibitors can be quantitatively compared [1]. Procurement of authentic 2-BPPA is essential for reproducing these baseline SAR values in any drug discovery or chemical biology program targeting CPA or related zinc metalloproteases [1].

pH-Dependent Inhibition Studies Requiring Ionization-State Resolution

For experiments that require knowledge of the exact protonation state of the enzyme-bound inhibitor, 2-BPPA is the only well-characterized small-molecule CPA inhibitor for which true Ki values have been resolved for individual ionization states (trianionic: 5.92 nM; dianionic: 54.0 nM) [1]. This ionization-state-resolved affinity data, coupled with the pKa shift from 7.66 to 6.71 upon Zn(II) coordination, makes 2-BPPA indispensable for quantitative analysis of pH-dependent enzyme inhibition mechanisms [1].

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